2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1261892-15-2
VCID: VC11757201
InChI: InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde

CAS No.: 1261892-15-2

Cat. No.: VC11757201

Molecular Formula: C17H12O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde - 1261892-15-2

Specification

CAS No. 1261892-15-2
Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
IUPAC Name 2-hydroxy-4-naphthalen-2-ylbenzaldehyde
Standard InChI InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H
Standard InChI Key DSMPJOHQOPVPOQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde (C₁₇H₁₂O₂) features a benzaldehyde backbone substituted with a hydroxy group (-OH) at position 2 and a naphthalen-2-yl group at position 4. The naphthalen-2-yl moiety introduces steric bulk and enhances π-electron delocalization, which influences reactivity and intermolecular interactions. The aldehyde group (-CHO) at position 1 provides a site for nucleophilic addition reactions, while the hydroxy group enables hydrogen bonding and participation in acid-base chemistry.

Key Structural Attributes:

  • Molecular Weight: 248.28 g/mol

  • Melting Point: Estimated 180–185°C (based on analogous naphthalene derivatives) .

  • Solubility: Limited solubility in polar solvents (e.g., water) but soluble in organic solvents like ethanol, toluene, and dichloromethane .

Synthesis and Industrial Production

Synthetic Routes

The most viable synthesis of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde involves a Suzuki-Miyaura cross-coupling reaction, adapted from methods used for similar naphthalene-containing aldehydes .

Representative Procedure:

  • Reactants:

    • 2-Bromonaphthalene (10 mmol)

    • 4-Formylbenzeneboronic acid (10 mmol)

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%)

    • Base: Potassium carbonate (40 mmol)

    • Solvent System: Toluene/ethanol/water (4:2:1 v/v)

  • Reaction Conditions:

    • Nitrogen atmosphere to prevent oxidation.

    • Reflux at 110°C for 24 hours.

  • Workup:

    • Post-reaction, the mixture is cooled, extracted with ethyl acetate, and washed with water.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield a white solid.

Yield: ~90% (estimated from analogous reactions) .

Industrial Scalability:

  • The Suzuki-Miyaura reaction’s tolerance for diverse substrates and mild conditions makes it suitable for large-scale production.

  • Continuous-flow systems could enhance efficiency and reduce catalyst loading .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ in acidic media, yielding 2-hydroxy-4-(naphthalen-2-yl)benzoic acid.

  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, forming 2-hydroxy-4-(naphthalen-2-yl)benzyl alcohol.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes nitration and halogenation:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-position of the naphthalene ring.

  • Halogenation: Bromine (Br₂) in CH₂Cl₂ adds bromine atoms to the aromatic system .

Table 1: Major Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂SO₄, 60°C2-Hydroxy-4-(naphthalen-2-yl)benzoic acid
ReductionNaBH₄, MeOH, 25°C2-Hydroxy-4-(naphthalen-2-yl)benzyl alcohol
NitrationHNO₃/H₂SO₄, 0–20°C5-Nitro-2-hydroxy-4-(naphthalen-2-yl)benzaldehyde
HalogenationBr₂, CH₂Cl₂, 0°C5-Bromo-2-hydroxy-4-(naphthalen-2-yl)benzaldehyde

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey Properties
4-(Naphthalen-1-yl)benzaldehydeNaphthalen-1-yl at C4Higher steric hindrance, reduced solubility
2-Hydroxy-4-methoxybenzaldehydeMethoxy at C4, hydroxy at C2Enhanced electron donation, limited π-conjugation
2-Hydroxy-4-(naphthalen-2-yl)benzaldehydeNaphthalen-2-yl at C4Balanced steric/electronic effects, optimal for OLEDs

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